Cas no 396720-31-3 (4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

4-Fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide is a specialized heterocyclic compound featuring a thienopyrazole core substituted with a 4-fluorobenzamide group and a 4-phenoxyphenyl moiety. Its unique structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The fluorine substitution enhances metabolic stability and binding affinity, while the phenoxyphenyl group may contribute to lipophilicity and target interaction. This compound is suited for research applications in drug discovery, offering a versatile intermediate for further derivatization. Its well-defined synthetic pathway ensures reproducibility, making it a reliable candidate for exploratory studies in pharmacological development.
4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide structure
396720-31-3 structure
Product Name:4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
CAS No:396720-31-3
MF:C24H18FN3O2S
MW:431.48202753067
CID:6228474
PubChem ID:5180385
Update Time:2025-06-08

4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
    • AKOS024599621
    • F0778-0066
    • Oprea1_268134
    • 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • 4-fluoro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
    • 396720-31-3
    • 4-fluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • Inchi: 1S/C24H18FN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29)
    • InChI Key: XPNSPKAGXOVVIP-UHFFFAOYSA-N
    • SMILES: S1CC2C(C1)=C(NC(C1C=CC(=CC=1)F)=O)N(C1C=CC(=CC=1)OC1C=CC=CC=1)N=2

Computed Properties

  • Exact Mass: 431.11037616g/mol
  • Monoisotopic Mass: 431.11037616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 81.4Ų

4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>

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Additional information on 4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide

Comprehensive Overview of 4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 396720-31-3)

4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide, with the CAS number 396720-31-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique thienopyrazole core, which is known for its versatile biological activity. The presence of a fluoro substituent and a benzamide moiety further enhances its potential applications, making it a subject of interest for drug discovery and material science.

In recent years, the demand for fluorinated compounds like 4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly intrigued by its potential as a kinase inhibitor, a class of compounds widely explored for treating chronic diseases. The compound's phenoxyphenyl group also contributes to its lipophilicity, a critical factor in drug design for improved membrane permeability.

The synthesis of CAS 396720-31-3 involves multi-step organic reactions, including cyclization and amide coupling, which are topics frequently searched by chemists in academic and industrial settings. Its structural complexity aligns with current trends in fragment-based drug design, a hot topic in medicinal chemistry. Additionally, the compound's thieno[3,4-c]pyrazole scaffold is often discussed in forums focusing on heterocyclic chemistry, a field that continues to evolve with advancements in synthetic methodologies.

From an SEO perspective, keywords such as "thienopyrazole derivatives," "fluorinated benzamide synthesis," and "kinase inhibitor candidates" are highly relevant to this compound. These terms reflect common queries from researchers seeking novel bioactive molecules or small-molecule therapeutics. The compound's CAS registry number 396720-31-3 is another critical identifier, often used in patent searches and regulatory documentation.

Environmental and green chemistry considerations are also pertinent to 4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide. With increasing emphasis on sustainable practices, researchers are exploring eco-friendly synthetic routes for such compounds. This aligns with broader industry trends, where atom economy and catalytic efficiency are prioritized to minimize waste and energy consumption.

In summary, 4-fluoro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 396720-31-3) represents a compelling case study in modern chemical research. Its structural features and potential applications resonate with contemporary scientific inquiries, from drug discovery to materials innovation. As the scientific community continues to explore its properties, this compound is poised to remain a focal point in interdisciplinary studies.

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